Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a variety of functional groups, including an imidazolidinone ring, a fluorophenyl group, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique properties could be exploited in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the fluorophenyl group suggests it could engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone ring could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Methyl 4-({[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C27H24FN3O6 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24FN3O6/c1-36-22-5-3-4-17(14-22)16-30-23(25(33)31(27(30)35)21-12-8-19(28)9-13-21)15-24(32)29-20-10-6-18(7-11-20)26(34)37-2/h3-14,23H,15-16H2,1-2H3,(H,29,32) |
InChI Key |
YNWKUPBWQSKQDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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